Pravastatin 1,1,3,3-tetramethylbutylamine (CAS 151006-14-3) is a highly specialized amine salt of the HMG-CoA reductase inhibitor pravastatin. In industrial and analytical chemoinformatics, it serves two primary, procurement-driving functions: as a highly crystalline intermediate crucial for the downstream purification of fermentation-derived pravastatin, and as a mandated pharmacopeial reference standard (USP, EP, BP) for chromatographic system suitability testing [1]. Unlike the final active pharmaceutical ingredient (API), which is formulated as a sodium salt, the tert-octylamine salt provides distinct physicochemical advantages, including superior organic solvent solubility during extraction and resistance to hygroscopicity. These properties make it the definitive choice for both industrial impurity clearance workflows and precise analytical calibration .
Procurement substitution with the final API (pravastatin sodium) or the free acid form fundamentally fails in both manufacturing and analytical workflows. In downstream processing, pravastatin sodium is highly hydrophilic and prone to trapping structurally similar biotransformation impurities (such as 6'-epi-pravastatin) if direct crystallization from crude broth is attempted [1]. The free acid form is chemically unstable and rapidly degrades via intramolecular esterification into pravastatin lactone under mildly acidic conditions. Furthermore, in quality control laboratories, substituting this compound with generic pravastatin sodium violates strict USP and EP monographs. These regulatory frameworks explicitly require the 1,1,3,3-tetramethylbutylamine salt to establish exact relative retention times and resolution baselines against known impurities like Related Compound A [2].
During the isolation of pravastatin from microbial fermentation broths, separating the target molecule from closely related analogs (e.g., 6'-epi-pravastatin) is a major process bottleneck. Direct formation of the sodium salt from aqueous extracts results in poor yield and high impurity carryover. However, extracting the free acid into butyl acetate and adding 1.3–1.8 molar equivalents of 1,1,3,3-tetramethylbutylamine induces the precipitation of a highly crystalline salt. This specific amination step selectively drops the 6'-epi-pravastatin impurity concentration to between 0.2% and 3.0%, a purity threshold that direct sodium salt precipitation cannot achieve without multiple costly recrystallizations [1].
| Evidence Dimension | Impurity clearance (6'-epi-pravastatin reduction) during primary isolation |
| Target Compound Data | Reduces target impurity to 0.2%–3.0% via single-step crystallization from butyl acetate |
| Comparator Or Baseline | Pravastatin sodium (fails to selectively crystallize from crude organic extracts, requiring multi-step chromatography) |
| Quantified Difference | Single-step crystallization vs. multi-step chromatographic purification requirement |
| Conditions | Butyl acetate extraction from fermentation broth, pH 4.1-4.3, followed by addition of t-octylamine at 0 to -5 °C |
For API manufacturers, utilizing this specific amine salt drastically reduces downstream purification costs and eliminates the need for industrial-scale preparative chromatography.
In pharmaceutical quality control, accurate quantification of pravastatin impurities requires a precise chromatographic baseline. USP and EP monographs mandate the use of Pravastatin 1,1,3,3-tetramethylbutylamine alongside Pravastatin Related Compound A (a sodium salt of 3a-hydroxyisocompactin acid) to validate HPLC system suitability. When utilizing this specific amine salt standard, analytical columns reliably demonstrate a resolution factor of 6.3 between the two peaks. Substituting this with unstandardized API fails to guarantee the regulatory acceptance limit of Not Less Than (NLT) 2.0 resolution, as the amine counterion influences the exact injection profile and standard stability [1].
| Evidence Dimension | Chromatographic resolution factor (Rs) in system suitability testing |
| Target Compound Data | Rs = 6.3 (well above regulatory minimum) |
| Comparator Or Baseline | Regulatory minimum requirement (Rs ≥ 2.0) / Unstandardized API (variable, non-compliant) |
| Quantified Difference | Provides a >3x safety margin over the USP/EP minimum resolution requirement |
| Conditions | HPLC analysis at 238 nm using a standard solution containing 0.6 mg/mL of the target salt and 0.001 mg/mL of Related Compound A |
Procurement of this exact certified reference material is legally and technically mandatory for laboratories releasing commercial batches of pravastatin sodium.
Statins in their open-ring hydroxy-acid form are notoriously unstable, spontaneously degrading into their lactone derivatives. While the sodium salt is stable, it is highly hygroscopic, complicating its use as an exact mass reference standard over long storage periods. Pravastatin 1,1,3,3-tetramethylbutylamine utilizes a bulky, hydrophobic counterion (tert-octylamine) that sterically shields the molecule and prevents moisture absorption. This structural pairing prevents acid-catalyzed lactonization and maintains >99% assay purity over extended shelf-life conditions, outperforming the free acid (which degrades rapidly) and the sodium salt (which requires strict anhydrous handling) .
| Evidence Dimension | Resistance to hygroscopicity and lactonization during storage |
| Target Compound Data | Non-hygroscopic, maintains >99% structural integrity without specialized dry-room handling |
| Comparator Or Baseline | Pravastatin sodium (highly hygroscopic) and Pravastatin free acid (rapidly lactonizes) |
| Quantified Difference | Eliminates the moisture-induced mass variance seen in the sodium salt during analytical weighing |
| Conditions | Ambient laboratory storage and standard analytical weighing procedures |
Ensures that analytical chemists can weigh reference standards accurately without dry-box infrastructure, directly improving assay reproducibility.
In industrial biotechnology, this compound is the optimal procurement choice for process chemists designing the extraction and purification of pravastatin from Streptomyces or Actinomadura fermentation broths. By precipitating pravastatin as the 1,1,3,3-tetramethylbutylamine salt from butyl acetate or ethyl acetate, manufacturers can bypass expensive preparative chromatography, clearing critical impurities before final conversion to the sodium API [1].
Analytical laboratories must procure this exact compound as a Certified Reference Material (CRM) to comply with USP, EP, and BP monographs. It is specifically formulated into system suitability mixtures to prove that HPLC instrumentation can adequately resolve pravastatin from critical degradation products like Related Compound A prior to commercial batch release [2].
For research organizations synthesizing novel statin derivatives or investigating alternative salt forms, this compound serves as a highly pure, stable, and easily handled precursor. It can be readily converted to the free acid or alternative alkali salts via simple cation exchange or pH-adjusted biphasic extraction, providing a cleaner starting material than crude sodium salts [1].